molecular formula C9H9N3O B2714091 2-cyano-N-(pyridin-2-ylmethyl)acetamide CAS No. 84951-58-6

2-cyano-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2714091
CAS No.: 84951-58-6
M. Wt: 175.191
InChI Key: FAJRBOZBEUZSRG-UHFFFAOYSA-N
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Description

2-cyano-N-(pyridin-2-ylmethyl)acetamide is an organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a pyridin-2-ylmethyl group attached to an acetamide backbone.

Mechanism of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(pyridin-2-ylmethyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of pyridin-2-ylmethylamine with methyl cyanoacetate under solvent-free conditions at room temperature . Another method involves stirring ethyl cyanoacetate with pyridin-2-ylmethylamine at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of both the cyano and pyridin-2-ylmethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthetic chemistry and potential therapeutic uses .

Properties

IUPAC Name

2-cyano-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-5-4-9(13)12-7-8-3-1-2-6-11-8/h1-3,6H,4,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJRBOZBEUZSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Cyanoacetic acid (8.51 g) was dissolved in dichloromethane (400 ml). To the solution was added 2-aminomethylpyridine (10.81 g). The mixture was stirred for a while, to which was then added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (19.17 g). The mixture was stirred for 15 minutes at 25° C. To the reaction mixture was added a saturated aqueous solution of sodium hydrogencarbonate (200 ml). The mixture was shaken and left standing. The.aqueous layer was subjected to extraction with ethyl acetate (200 ml) three times. The organic layers were combined and dried over anhydrous magnesium sulfate, followed by concentration to afford the title compound (15.51 g).
Quantity
8.51 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10.81 g
Type
reactant
Reaction Step Two
Quantity
19.17 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 6.8 g of cyanoacetic acid in 200 ml of acetonitrile was added a solution of 8.65 g of 2-aminomethylpyridine in 50 ml of acetonitrile, and to the resulting suspension there was added rapidly (with stirring) a solution of 18.5 g of dicyclohexylcarbodiimide in 50 ml of acetonitrile. After stirring 5 hours and standing overnight, the suspension was filtered. The filtrate was evaporated, and the crude residue was triturated with ether-ethyl acetate to give crystals, m.p. 78°-80°. Recrystallization from toluene yielded the 2-(cyanoacetylaminomethyl)-pyridine, m.p. 81°-82°.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
8.65 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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